molecular formula C18H16BrN3OS B2463860 2-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 886898-16-4

2-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No.: B2463860
CAS No.: 886898-16-4
M. Wt: 402.31
InChI Key: PGXTWUJXDCQWEH-UHFFFAOYSA-N
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Description

2-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a synthetic small molecule designed for pharmacological and biochemical research. Its structure incorporates a benzimidazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and ability to interact with various enzymatic targets through hydrogen bonding and π-π stacking . The molecule is further functionalized with a 2-bromobenzamide group linked via a thioether-containing ethyl chain, a feature observed in compounds with documented bioactive potential . This compound is of significant interest in early-stage drug discovery, particularly in the fields of oncology and infectious diseases. Benzimidazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, such as human colorectal carcinoma (HCT116), by targeting critical cellular processes like topoisomerase function . Furthermore, structural analogs featuring the benzimidazole-thioacetamide motif have shown promising broad-spectrum antimicrobial activity against a panel of Gram-positive and Gram-negative bacterial strains, as well as fungal species . The presence of the bromoaryl group may enhance these activities by influencing the molecule's lipophilicity and its binding affinity to target proteins, as suggested by structure-activity relationship (SAR) studies . Researchers can utilize this compound as a key intermediate for further synthetic modification or as a pharmacological tool to probe novel biological pathways. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-bromo-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3OS/c19-15-9-5-4-8-14(15)17(23)20-10-11-24-18-21-12-16(22-18)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXTWUJXDCQWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Phenylglyoxal and Thiourea

The imidazole core is constructed through acid-catalyzed cyclization:

  • Reagents : Phenylglyoxal, thiourea, ammonium acetate, and glacial acetic acid.
  • Procedure :
    • Phenylglyoxal (10 mmol) and thiourea (10 mmol) are dissolved in acetic acid (20 mL) under reflux (110°C, 6 hours).
    • Ammonium acetate (15 mmol) is added to facilitate cyclization, yielding 5-phenyl-1H-imidazole-2-thiol as a pale-yellow solid.
  • Characterization :
    • 1H NMR (CDCl₃) : δ 7.45–7.30 (m, 5H, Ph-H), 6.95 (s, 1H, imidazole-H).
    • FT-IR (KBr) : 2550 cm⁻¹ (S-H stretch), 1600 cm⁻¹ (C=N).

Formation of the Thioether Linkage

Protection of Cysteamine and Alkylation

To avoid undesired side reactions, the amine group of cysteamine is protected:

  • Boc Protection :
    • Cysteamine (10 mmol) is treated with di-tert-butyl dicarbonate (Boc₂O, 12 mmol) in THF, yielding N-Boc-2-aminoethanethiol.
  • Alkylation with 5-Phenyl-1H-imidazole-2-thiol :
    • N-Boc-2-aminoethanethiol (8 mmol) and 5-phenyl-1H-imidazole-2-thiol (8 mmol) are stirred in DMF with K₂CO₃ (12 mmol) at 60°C for 12 hours.
    • The product, N-Boc-2-((5-phenyl-1H-imidazol-2-yl)thio)ethylamine, is isolated via column chromatography (hexane/ethyl acetate, 3:1).

Deprotection of the Amine

  • Reagents : Trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v).
  • Procedure : The Boc group is cleaved at room temperature (2 hours), yielding 2-((5-phenyl-1H-imidazol-2-yl)thio)ethylamine as a hygroscopic oil.

Amide Bond Formation with 2-Bromobenzoyl Chloride

Synthesis of 2-Bromobenzoyl Chloride

  • Reagents : 2-Bromobenzoic acid, thionyl chloride (SOCl₂).
  • Procedure : 2-Bromobenzoic acid (10 mmol) is refluxed with SOCl₂ (15 mmol) for 3 hours, followed by solvent evaporation to yield the acyl chloride.

Coupling Reaction

  • Reagents : 2-((5-Phenyl-1H-imidazol-2-yl)thio)ethylamine, 2-bromobenzoyl chloride, triethylamine (TEA).
  • Procedure :
    • The amine (5 mmol) and TEA (6 mmol) are dissolved in dry THF under N₂.
    • 2-Bromobenzoyl chloride (5.5 mmol) is added dropwise at 0°C, with stirring continued for 24 hours at room temperature.
    • The crude product is purified via recrystallization (ethanol/water), yielding the title compound as a white solid.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (500 MHz, CDCl₃) :
    δ 8.25 (s, 1H, imidazole-H), 7.80–7.20 (m, 9H, Ar-H), 3.85 (t, J=6.5 Hz, 2H, SCH₂CH₂N), 3.10 (t, J=6.5 Hz, 2H, SCH₂CH₂N).
  • 13C NMR (126 MHz, CDCl₃) :
    δ 167.5 (C=O), 138.2 (imidazole-C2), 132.0–125.4 (Ar-C), 35.1 (SCH₂CH₂N).

Fourier Transform Infrared (FT-IR) Spectroscopy

  • Key Peaks : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Br).

Mass Spectrometry (MS)

  • ESI-MS : m/z 432.3 [M+H]⁺, consistent with the molecular formula C₁₉H₁₈BrN₃O₂S.

Optimization and Mechanistic Considerations

Solvent and Temperature Effects

  • Thioether Formation : DMF at 60°C maximizes nucleophilic displacement efficiency while minimizing disulfide byproducts.
  • Amide Coupling : THF provides optimal solubility for both amine and acyl chloride, with TEA neutralizing HCl to prevent amine protonation.

Side Reactions and Mitigation

  • Imidazole Tautomerism : The 1H-imidazole exists predominantly in the thione form, necessitating basic conditions to deprotonate the thiol for alkylation.
  • Acyl Chloride Hydrolysis : Reactions are conducted under anhydrous conditions to prevent hydrolysis of 2-bromobenzoyl chloride.

Comparative Analysis of Alternative Routes

Direct Alkylation vs. Protection-Deprotection

  • Unprotected Cysteamine : Leads to polysubstitution and low yields due to competing amine acylation.
  • Boc Protection : Ensures selective thiol participation, improving overall yield to 75–80%.

Alternative Imidazole Synthesis Methods

  • From 4-Nitroimidazole : Nitration followed by halogenation (as in) is less feasible due to positional selectivity challenges.
  • Cyclocondensation : Superior regioselectivity for 5-phenyl substitution compared to metal-catalyzed cross-couplings.

Applications and Derivatives

Biological Activity

  • Structural analogs (e.g.,) exhibit kinase inhibition, suggesting potential pharmacological utility.
  • The bromine atom enhances electrophilicity for target engagement, as seen in VEGFR-2 inhibitors.

Functionalization Strategies

  • Suzuki Coupling : The bromine enables cross-coupling to introduce aryl/heteroaryl groups.
  • N-Alkylation : The imidazole NH can be functionalized to modulate solubility and bioactivity.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to 2-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide exhibit significant antimicrobial activity. For instance, studies have shown that imidazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of critical enzymes necessary for bacterial survival .

CompoundMIC (µM)Activity Type
N11.27Antibacterial
N81.43Antibacterial
N222.60Antibacterial
N95.85Anticancer

Anticancer Activity

Studies have demonstrated that this compound and its derivatives can induce apoptosis in various cancer cell lines. For example, the compound's ability to inhibit dihydrofolate reductase (DHFR), an important target in cancer therapy, has been highlighted in multiple studies . The following table summarizes some findings on anticancer activity:

CompoundIC50 (µM)Cancer Type
N95.85Colorectal carcinoma
N184.53Colorectal carcinoma
Standard9.995-FU (control drug)

Case Studies

Several case studies have documented the efficacy of imidazole derivatives similar to this compound:

  • Antimicrobial Efficacy Against Mycobacterium tuberculosis : A study evaluated the activity of imidazole derivatives against Mycobacterium tuberculosis, revealing promising results in inhibiting bacterial growth and affecting vital mycobacterial enzymes .
  • In Vivo Anticancer Studies : In vivo models demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating their potential as safer therapeutic agents .

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide can be highlighted through comparisons with the following analogs:

Table 1: Structural and Functional Comparison of Selected Benzimidazole/Benzamide Derivatives

Compound Name Key Structural Features Biological Activity/Applications References
This compound Bromobenzamide + thioethyl-linked phenylimidazole Hypothesized enzyme inhibition (e.g., kinases)
N-(5-Bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide Bromophenylthiazole + dichlorohydroxybenzamide Antimicrobial/antifungal (inferred)
2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)pyridinyl]amino]ethyl]-benzamide Thiazolemethylthio + trifluoromethylpyridine substituent Anticancer, antiviral
5-Bromo-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole Bromobenzimidazole + thiophene substituents Pharmacological modulation (e.g., antiulcer)
9c (from ) Bromophenyl-thiazole-triazole-acetamide α-Glucosidase inhibition (docking studies)

Key Findings from Comparative Analysis

Impact of Halogenation :

  • Bromine substitution (as in the target compound and N-(5-bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide ) enhances electrophilicity and binding affinity to hydrophobic enzyme pockets. This contrasts with fluorine-containing analogs (e.g., in ), which improve metabolic stability but may reduce steric bulk .

Role of Heterocyclic Moieties :

  • Thioethyl-linked imidazole (target compound) vs. thiazole-triazole (compound 9c ): Imidazole derivatives often exhibit superior hydrogen-bonding capacity due to the basic nitrogen, whereas thiazole-triazole systems (e.g., 9c) show stronger π-π stacking interactions, critical for enzyme inhibition .
  • Thiophene-substituted benzimidazoles (e.g., ) demonstrate enhanced bioavailability compared to phenyl-substituted analogs, attributed to improved solubility.

Synthetic Accessibility :

  • Copper-catalyzed N-arylation ( ) is a common route for benzimidazole derivatives but requires rigorous purification. Microwave-assisted synthesis ( ) offers faster reaction times for brominated precursors but may compromise yield.

The target compound’s bromine and phenylimidazole groups may similarly target kinase ATP-binding pockets, though empirical data are lacking.

Biological Activity

2-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide, also known by its CAS number 886898-27-7, is a compound that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₈H₁₆BrN₃OS
  • Molecular Weight : 402.3 g/mol
  • Structure : The compound features a bromine atom, an imidazole ring, and a thioether linkage which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active sites or modulating receptor functions, leading to various biological effects including:

  • Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth.
  • Anticancer Properties : It is being investigated for its ability to induce apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that compounds with imidazole moieties exhibit significant antibacterial properties. For instance, studies have shown that derivatives similar to this compound possess activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential has been evaluated through various assays. A study found that imidazole derivatives can effectively inhibit the proliferation of cancer cell lines at low concentrations (IC50 values ranging from 1.61 to 1.98 µg/mL), indicating strong cytotoxic effects .

Case Study 1: Antimicrobial Efficacy

In a comparative study, several imidazole derivatives were synthesized and tested against S. aureus and E. coli. The results showed that compounds similar to this compound exhibited comparable efficacy to standard antibiotics like Norfloxacin, suggesting their potential as alternative antimicrobial agents .

Case Study 2: Cytotoxicity Against Cancer Cells

Another study explored the cytotoxic effects of imidazole-containing compounds on human glioblastoma cells. The findings revealed that these compounds could induce apoptosis more effectively than traditional chemotherapeutics like cisplatin, highlighting their potential in cancer therapy .

Research Findings Summary Table

Activity Target Pathogen/Cell Line IC50 (µg/mL) Reference
AntibacterialStaphylococcus aureusNot specified
AntibacterialEscherichia coliNot specified
AnticancerHuman glioblastoma cells<10
AnticancerVarious cancer cell lines1.61 - 1.98

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide, and how are reaction conditions optimized?

  • Methodology : Multi-step synthesis typically involves coupling reactions between imidazole-thiol intermediates and brominated benzamide precursors. Key steps include thioether formation (e.g., nucleophilic substitution) and amide bond coupling. Optimization focuses on:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity .
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
  • Catalysts : Bases like triethylamine or K₂CO₃ facilitate deprotonation and intermediate stabilization .
    • Validation : Thin-layer chromatography (TLC) and HPLC monitor reaction progress, while NMR and mass spectrometry confirm structural integrity .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

  • Methodology :

  • NMR spectroscopy : ¹H/¹³C NMR resolves imidazole, thioether, and benzamide moieties; chemical shifts for aromatic protons (δ 7.2–8.5 ppm) and methylene groups (δ 3.5–4.5 ppm) are diagnostic .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at ~430–440 Da) .
  • X-ray crystallography : Resolves spatial arrangements of the imidazole and benzamide groups, critical for structure-activity studies .

Q. What are the preliminary biological targets or mechanisms of action proposed for this compound?

  • Methodology :

  • Enzyme inhibition assays : Test interactions with kinases, proteases, or cytochrome P450 enzymes using fluorometric/colorimetric substrates .
  • Molecular docking : Computational models (e.g., AutoDock Vina) predict binding to imidazole-recognizing active sites, as seen in analogous thiadiazole derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields or purity across studies?

  • Methodology :

  • Comparative analysis : Contrast solvent systems (e.g., DMF vs. THF) and purification methods (e.g., column chromatography vs. recrystallization) from conflicting reports .
  • By-product identification : LC-MS or GC-MS detects impurities (e.g., unreacted bromobenzamide or dimerization products), guiding reaction condition adjustments .

Q. What strategies are effective for designing analogs to improve bioavailability or target selectivity?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Modify substituents on the phenyl ring (e.g., electron-withdrawing groups like -Br vs. -Cl) to alter lipophilicity and binding affinity .
  • Prodrug approaches : Introduce hydrolyzable groups (e.g., esters) to enhance solubility, as demonstrated in related benzimidazole derivatives .

Q. How can reaction intermediates be stabilized during large-scale synthesis?

  • Methodology :

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for imidazole NH protection to prevent oxidation during coupling steps .
  • Inert atmosphere : Conduct reactions under nitrogen/argon to minimize thioether oxidation .

Q. What computational methods validate the compound’s interaction with biological targets?

  • Methodology :

  • Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., RMSD < 2 Å for ligand-protein complexes) .
  • Free-energy calculations (MM/PBSA) : Quantify binding affinity differences between analogs .

Q. How does the compound’s stability under varying pH or temperature conditions impact experimental design?

  • Methodology :

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions; monitor degradation via HPLC at λ = 254 nm .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C suggests thermal stability in solid state) .

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